3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide
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Overview
Description
3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide is an organic compound with a complex structure that includes both phenyl and sulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide typically involves the reaction of a phenylsulfamoyl derivative with a 3-oxo-3-phenylpropanamide precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to specific temperatures to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures to handle potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s functionality and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new drugs or understanding biochemical pathways.
Industry: It may be used in the production of specialty chemicals or materials with unique properties
Mechanism of Action
The mechanism by which 3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-oxo-3-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)propanamide
- 3-oxo-3-phenyl-N-(1,3-thiazol-2-yl)propanamide
- 3-oxo-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
- N-(2-methoxy-phenyl)-3-oxo-3-phenyl-propionamide
Uniqueness
3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide is unique due to the presence of both phenyl and sulfamoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets .
Properties
IUPAC Name |
3-oxo-3-phenyl-N-[3-(phenylsulfamoyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-20(16-8-3-1-4-9-16)15-21(25)22-18-12-7-13-19(14-18)28(26,27)23-17-10-5-2-6-11-17/h1-14,23H,15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQNXAJATUXXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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